molecular formula C12H19N3O2 B8666196 tert-butyl 4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine-6-carboxylate

tert-butyl 4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine-6-carboxylate

Cat. No.: B8666196
M. Wt: 237.30 g/mol
InChI Key: VCKUUCDWYPKSHX-UHFFFAOYSA-N
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Description

Tert-butyl 4,5,7,8-tetrahydroimidazo[4,5-d]azepine-6(1H)-carboxylate is a heterocyclic compound that features a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine-6-carboxylate typically involves multi-step reactions. One common method involves the cyclocondensation of a substituted aminopyrazole with a carbonyl compound, such as formaldehyde . The reaction conditions often include the use of microwave irradiation to induce the cyclocondensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,5,7,8-tetrahydroimidazo[4,5-d]azepine-6(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Mechanism of Action

The mechanism by which tert-butyl 4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act on G-protein coupled receptors (GPCRs), influencing intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4,5,7,8-tetrahydroimidazo[4,5-d]azepine-6(1H)-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine-6-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-9-10(5-7-15)14-8-13-9/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

VCKUUCDWYPKSHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)N=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4,5,7,8-tetrahydro-imidazo[4,5-d]azepine-1,6-dicarboxylic acid di-tert-butyl ester (Preparation 26, 6.87 g, 20.37 mmol) in methanol (60 mL) was added an aqueous 1M solution of sodium hydroxide (40.7 mL, 40.7 mmol). The resulting mixture was stirred at room temperature for 2 hours and then concentrated in vacuo. The residue was partitioned between DCM (100 mL) and water (100 mL). The organic layer was dried over MgSO4 and concentrated in vacuo to give the title compound as a brown foam (4.8 g) in a 99% yield.
Name
4,5,7,8-tetrahydro-imidazo[4,5-d]azepine-1,6-dicarboxylic acid di-tert-butyl ester
Quantity
6.87 g
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40.7 mL
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60 mL
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Yield
99%

Synthesis routes and methods II

Procedure details

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CC(C)(C)OC(=O)N1CCc2ncn(C(=O)OC(C)(C)C)c2CC1
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